![molecular formula C10H22ClNO2 B13497566 Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is an organic compound with a complex structure. It is a derivative of butanoic acid and contains both ester and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the esterification of butanoic acid followed by the introduction of the amine group. The process can be summarized as follows:
Esterification: Butanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl butanoate.
Amination: The methyl butanoate is then reacted with 3-methylbutylamine under controlled conditions to introduce the amine group, forming Methyl 4-[(3-methylbutyl)amino]butanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of butanoic acid and methanol are reacted in industrial reactors.
Continuous Amination: The ester is continuously fed into reactors containing 3-methylbutylamine.
Hydrochloride Conversion: The final product is converted to its hydrochloride form using industrial-grade hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted amines.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ester and amine groups play crucial roles in these interactions, facilitating binding and subsequent biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: An ester with a similar structure but lacks the amine group.
Butanoic acid, 3-methylbutyl ester: Similar ester structure but without the hydrochloride salt form
Uniqueness
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is unique due to its combination of ester and amine groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C10H22ClNO2 |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
methyl 4-(3-methylbutylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)6-8-11-7-4-5-10(12)13-3;/h9,11H,4-8H2,1-3H3;1H |
Clave InChI |
PDPHZFOCKQJNBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCCCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


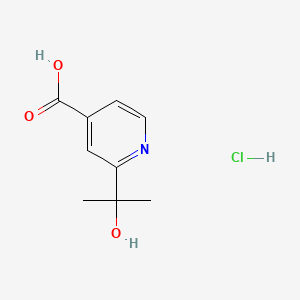

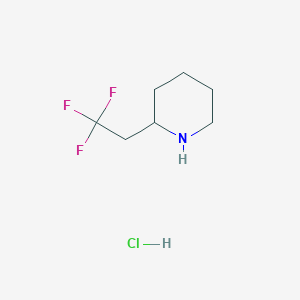
![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
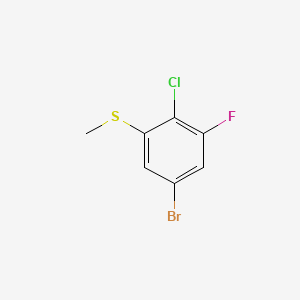

![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
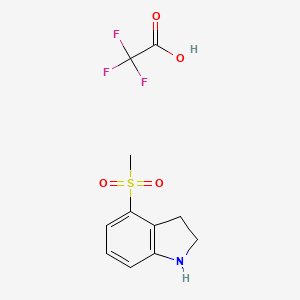
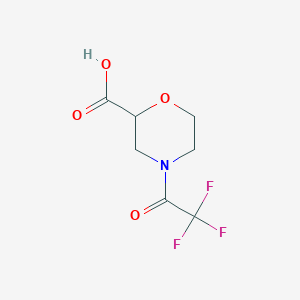
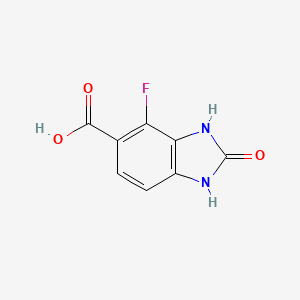
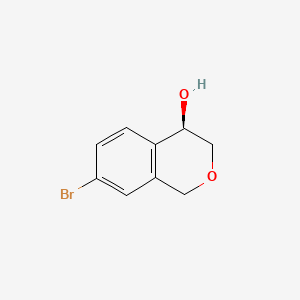
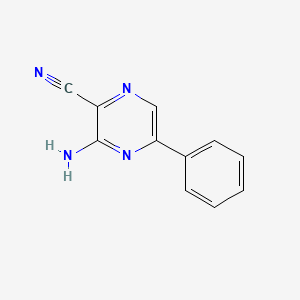
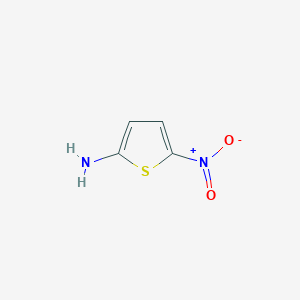
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
